![molecular formula C7H4BrClN2 B582230 6-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1296224-01-5](/img/structure/B582230.png)

6-Bromo-3-chloroimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

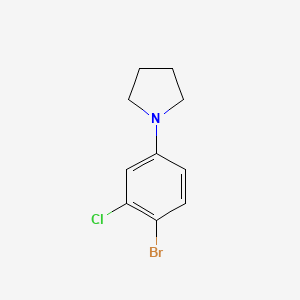

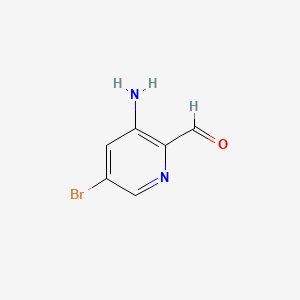

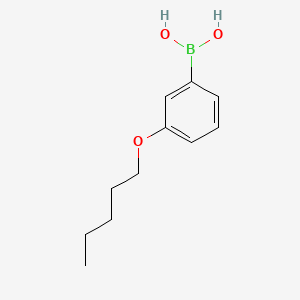

“6-Bromo-3-chloroimidazo[1,2-a]pyridine” is used in organic syntheses and as pharmaceutical intermediates . It is a compound with the molecular formula C7H4BrClN2 .

Synthesis Analysis

The synthesis of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been well studied in the past decade because of its importance as a bioactive scaffold . Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines (2.0 equiv) with CsF (1.0 equiv), and BnNEt3 Cl (10 mol %) in DMSO at 100°C (24 hours) gave the corresponding C-6 aminated products in excellent isolated yields (79–98%; ave. yield = 92%) .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been studied using various techniques. The molecular formula is C7H4BrClN2, and the InChI key is LIBKDAUSMLPFBF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . There was a fierce competition between amidation and bromination, and iodine played an extremely important role in this C–C bond cleavage reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” include a molecular weight of 231.48 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 155 . The compound is considered solid in form .

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 6-Bromo-3-chloroimidazo[1,2-a]pyridine is in the field of organic synthesis. Koubachi et al. (2008) described the use of 6-chloroimidazo[1,2-a]pyridines in the palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines. This process allowed for the efficient synthesis of 3-alkenylimidazo[1,2-a]pyridines under optimized conditions, showcasing the utility of this compound in constructing polyfunctional molecules (Koubachi et al., 2008).

Material Science

In the realm of material science, Yin et al. (2021) utilized a derivative of 6-Bromo-3-chloroimidazo[1,2-a]pyridine to construct zero-dimensional (0D) complexes and one-dimensional (1D) coordination polymers. These polymers demonstrated varied dimensionality based on the types of solvents used, highlighting the role of this compound in the development of advanced materials with potential applications in nanotechnology and molecular electronics (Yin et al., 2021).

Corrosion Inhibition

Another intriguing application is in the field of corrosion science, where Saady et al. (2021) evaluated the inhibitory performance of derivatives of imidazo[4,5-b] pyridine, including compounds structurally related to 6-Bromo-3-chloroimidazo[1,2-a]pyridine, against mild steel corrosion. Their study demonstrated that these derivatives act as efficient corrosion inhibitors, potentially contributing to the development of new protective strategies for industrial metals (Saady et al., 2021).

Medicinal Chemistry

While explicitly excluding drug use, dosage, and side effects, the scaffold of imidazo[1,2-a]pyridine, to which 6-Bromo-3-chloroimidazo[1,2-a]pyridine belongs, has been explored for its potential in medicinal chemistry. Deep et al. (2016) reviewed the broad range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, including its representation in various marketed preparations and the ongoing research to modify this structure for the discovery of new therapeutic agents (Deep et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ingestion and inhalation .

Orientations Futures

The future directions for “6-Bromo-3-chloroimidazo[1,2-a]pyridine” could involve further exploration of its synthesis and potential applications. Given its importance as a bioactive scaffold, there may be opportunities for developing new synthetic pathways and exploring its potential pharmaceutical applications .

Propriétés

IUPAC Name |

6-bromo-3-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMBCKAGFPRTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloroimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)